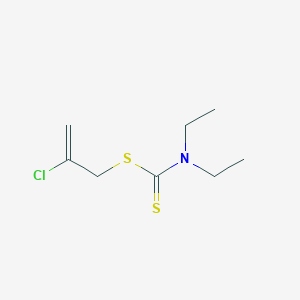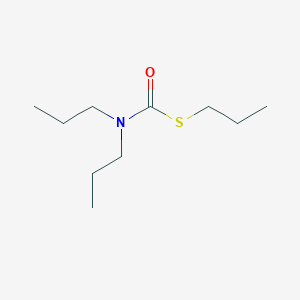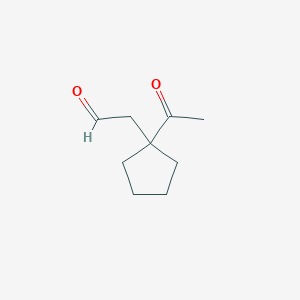
Laquinimod-Natrium
Übersicht
Beschreibung
Laquinimod sodium is an experimental immunomodulator developed by Active Biotech and Teva Pharmaceutical Industries. It is primarily being investigated as an oral treatment for multiple sclerosis and Huntington’s disease . Laquinimod sodium is a quinoline-3-carboxamide derivative, known for its potential to modulate the immune system and reduce disease activity as observed in magnetic resonance imaging studies .
Wissenschaftliche Forschungsanwendungen
Medizin: this compound wird als Behandlung für Multiple Sklerose, Huntington-Krankheit und andere Autoimmunerkrankungen entwickelt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Immunsystem moduliert. Es zielt auf den Arylhydrocarbonrezeptor und den Nuclear Factor Kappa B-Signalweg ab, was zur Umprogrammierung von antigenpräsentierenden Zellen führt. Dies führt zur Aktivierung von regulatorischen T-Zellen mit entzündungshemmenden Eigenschaften, wodurch Entzündungen und Krankheitsaktivität reduziert werden . Zusätzlich wurde gezeigt, dass this compound die Produktion von proinflammatorischen Zytokinen verringert und die Produktion von entzündungshemmenden Zytokinen erhöht .
Ähnliche Verbindungen:
Dimethylfumarat: Eine orale Behandlung für Multiple Sklerose, die den Nuclear Factor Erythroid 2-Related Factor 2-Signalweg aktiviert.
Teriflunomid: Ein oraler Immunmodulator, der Dihydroorotat-Dehydrogenase inhibiert, der bei Multipler Sklerose eingesetzt wird.
Einzigartigkeit von this compound: this compound ist einzigartig durch seine spezifische Zielsetzung des Arylhydrocarbonrezeptors und des Nuclear Factor Kappa B-Signalwegs, was es von anderen Immunmodulatoren unterscheidet. Seine Fähigkeit, sowohl die angeborene als auch die adaptive Immunantwort zu modulieren, bietet einen umfassenden Ansatz zur Behandlung von Autoimmunerkrankungen .
Wirkmechanismus
Target of Action
Laquinimod sodium is an immunomodulator developed by Active Biotech and produced by Teva Pharmaceutical Industries . It targets the aryl hydrocarbon receptor (AhR) that is present in antigen-presenting cells and involved in the regulation of these cells .
Mode of Action
Laquinimod sodium’s interaction with its targets leads to a reprogramming of antigen-presenting cells to become tolerogenic . Instead of activating pro-inflammatory T cells, regulatory T cells with anti-inflammatory properties are activated, leading to a dampening of the inflammation .
Biochemical Pathways
Laquinimod sodium affects the NF-κB pathway . By inhibiting the activation of NF-κB in astrocytes, it prevents the demyelination induced by Cuprizone . This modulation of the NF-κB pathway is responsible for the changes observed in dendritic cell maturation and functions .
Pharmacokinetics
The metabolism of laquinimod sodium is hepatic, with Cytochrome P450 3A4 being the major enzyme responsible for its metabolism . .
Result of Action
Laquinimod sodium has been shown to reduce disease activity on magnetic resonance imaging and to be well tolerated orally . It has demonstrated beneficial effects in delaying disease progression and preventing brain atrophy in clinical trials .
Biochemische Analyse
Biochemical Properties
Laquinimod Sodium has been shown to interact with various biomolecules, playing a significant role in biochemical reactions. It is metabolized in the liver, with Cytochrome P450 3A4 being the major enzyme responsible for its metabolism . The interactions of Laquinimod Sodium with these enzymes and proteins contribute to its biochemical properties.
Cellular Effects
Laquinimod Sodium has been found to have significant effects on various types of cells and cellular processes. It has been shown to reduce disease activity on magnetic resonance imaging . In experimental autoimmune encephalomyelitis (EAE), a model of MS, laquinimod treatment was associated with reduced central nervous system (CNS) inflammation, decreased Th1 and Th17 responses, and an increase in regulatory T cells (Treg) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Laquinimod Sodium have been observed to change over time. For instance, in a study on experimental autoimmune encephalomyelitis (EAE), laquinimod treatment reversed established RR-EAE and was associated with reduced CNS inflammation .
Dosage Effects in Animal Models
In animal models, the effects of Laquinimod Sodium have been observed to vary with different dosages. For instance, in a study on EAE, laquinimod treatment was found to significantly decrease disease scores .
Metabolic Pathways
Laquinimod Sodium is involved in various metabolic pathways. It is metabolized in the liver, with Cytochrome P450 3A4 being the major enzyme responsible for its metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Laquinimod-Natrium wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung der Chinolin-3-carboxamid-Kernstruktur umfasst. . Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, kontrollierten Temperaturen und spezifischen Katalysatoren, um die gewünschte Produktausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound die Skalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von großtechnischen Reaktoren und die Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie, um hochreines this compound zu erhalten, das für pharmazeutische Zwecke geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Laquinimod-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinolinderivate mit veränderten pharmakologischen Eigenschaften zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinring verändern, was sich möglicherweise auf die biologische Aktivität der Verbindung auswirkt.
Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Elektrophile und Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, die jeweils unterschiedliche pharmakologische Profile aufweisen. Diese Derivate werden häufig in präklinischen und klinischen Studien auf ihre potenziellen therapeutischen Anwendungen untersucht .
Vergleich Mit ähnlichen Verbindungen
Dimethyl fumarate: An oral treatment for multiple sclerosis that activates the nuclear factor erythroid 2-related factor 2 pathway.
Teriflunomide: An oral immunomodulator that inhibits dihydroorotate dehydrogenase, used for multiple sclerosis.
Uniqueness of Laquinimod Sodium: Laquinimod sodium is unique due to its specific targeting of the aryl hydrocarbon receptor and nuclear factor kappa B pathways, which distinguishes it from other immunomodulators. Its ability to modulate both innate and adaptive immune responses provides a comprehensive approach to managing autoimmune diseases .
Eigenschaften
IUPAC Name |
sodium;5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHPPWBIIQMBQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179538 | |
| Record name | Laquinimod sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248282-07-7 | |
| Record name | Laquinimod sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laquinimod sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAQUINIMOD SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H914M0CSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystalline properties of Laquinimod Sodium and how do they influence its production?
A1: Research has identified different crystalline forms of Laquinimod Sodium, with variations in particle size distribution and tapped density. Studies have focused on developing manufacturing processes that yield specific crystalline forms with desirable properties. For example, one process aims to produce crystals with a tapped density of at least 0.6 g/ml [] while another focuses on removing impurities after salt formation to improve crystal characteristics []. These efforts highlight the importance of controlling crystallization parameters to obtain Laquinimod Sodium with desired physical properties for pharmaceutical formulation.
Q2: What impurities are commonly found during the manufacturing process of Laquinimod Sodium, and how are they controlled?
A2: Several impurities have been identified during the synthesis of Laquinimod Sodium, including BH-3-HLAQ, MCQ, MCQCA, MCQME, NEA, and MCQEE []. These impurities can impact the quality and efficacy of the final drug product. To address this, researchers have developed analytical methods, such as HPLC, to quantify these impurities and ensure their levels remain within acceptable limits []. The development of sensitive analytical techniques is crucial for ensuring the purity and safety of Laquinimod Sodium during manufacturing.
Q3: How is the quality of Laquinimod Sodium ensured during the manufacturing process?
A3: Quality control is paramount in pharmaceutical manufacturing. For Laquinimod Sodium, researchers have established methods to confirm the presence of the desired compound and control for the presence of specific impurities. These methods include using reference standards for BH-3-HLAQ, MCQ, MCQCA, MCQME, and MCQEE to detect trace amounts of these impurities in the drug substance []. Additionally, quality control measures likely encompass monitoring critical process parameters and performing release testing on the final product to ensure it meets predefined specifications.
Q4: Has Laquinimod Sodium been investigated in clinical trials, and for what indications?
A4: Yes, Laquinimod Sodium has been explored in clinical trials for various indications. While specific details about these trials are not provided in the provided abstracts, one resource mentions its inclusion in clinical trials as of December 2008 []. Further research into publicly available clinical trial databases would provide more information regarding the specific indications investigated and the outcomes of these trials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)










